

Choosing Your Activation Function: A Guide for Scientific Machine Learning

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A deep dive into the comparative performance of Sigmoid and ReLU in scientific applications, supported by experimental insights.

In the rapidly evolving landscape of scientific machine learning, the choice of activation function within a neural network can significantly impact model performance, training dynamics, and interpretability. For researchers, scientists, and drug development professionals, making an informed decision between two of the most common activation functions—Sigmoid and Rectified Linear Unit (ReLU)—is a critical step in building robust and effective predictive models. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to empower you in your model selection process.

At a Glance: Sigmoid vs. ReLU

The Sigmoid and ReLU functions, while both introducing non-linearity essential for learning complex patterns, possess distinct mathematical properties that influence their behavior in neural networks.[\[1\]](#)[\[2\]](#)

Feature	Sigmoid	Rectified Linear Unit (ReLU)
Mathematical Formula	$1 / (1 + e^{-x})$	$\max(0, x)$
Output Range	(0, 1)	[0, ∞)
Vanishing Gradient	Prone to this issue, especially in deep networks.	Less susceptible, promoting faster learning.[3]
Computational Efficiency	Computationally more expensive due to the exponential function.[4]	Computationally efficient due to its simple mathematical operation.[3][4]
Sparsity	Activations are generally dense.	Promotes sparse activations, which can be beneficial.[3]
"Dying ReLU" Problem	Not applicable.	Can suffer from this, where neurons become inactive.[1]

Performance in Scientific Applications: A Comparative Analysis

While the theoretical advantages of ReLU, such as mitigating the vanishing gradient problem and computational efficiency, are well-documented, its practical performance in scientific machine learning contexts is of primary interest to researchers.[3][5]

Quantitative Data Summary

The following table summarizes findings from various studies comparing the performance of Sigmoid and ReLU in relevant scientific domains. It is important to note that direct comparison across studies can be challenging due to variations in datasets, model architectures, and hyperparameters.

Application Area	Dataset	Model Architecture	Key Findings
Bioactivity Prediction	ChEMBL	Deep Neural Network	Models using ReLU in hidden layers generally show faster convergence during training compared to Sigmoid. [4]
Protein-Ligand Binding Affinity Prediction	PDBbind-2016	3D Convolutional Neural Network	The use of ReLU as the activation function in all activation layers is a common practice in state-of-the-art models. [6]
Cancer Detection	(Not specified)	Neural Network	A study benchmarking activation functions concluded that ReLU was the best option for early cancer detection. [7]
General Image Classification (for context)	CIFAR-10	Convolutional Neural Network	Models trained with ReLU consistently demonstrate significantly better performance and faster convergence compared to those trained with Sigmoid. [4]

Experimental Protocols: A Guide to Benchmarking

For researchers looking to perform their own comparative analysis of activation functions for a specific scientific problem, the following experimental protocol provides a structured approach.

Objective:

To systematically evaluate the performance of Sigmoid and ReLU activation functions in the hidden layers of a neural network for a given scientific prediction task (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling, protein property prediction).

Materials:

- A well-curated and benchmarked dataset relevant to the scientific domain of interest (e.g., a public dataset from ChEMBL for bioactivity, or an in-house dataset).
- A deep learning framework such as TensorFlow or PyTorch.
- High-performance computing resources (GPU recommended).

Methods:

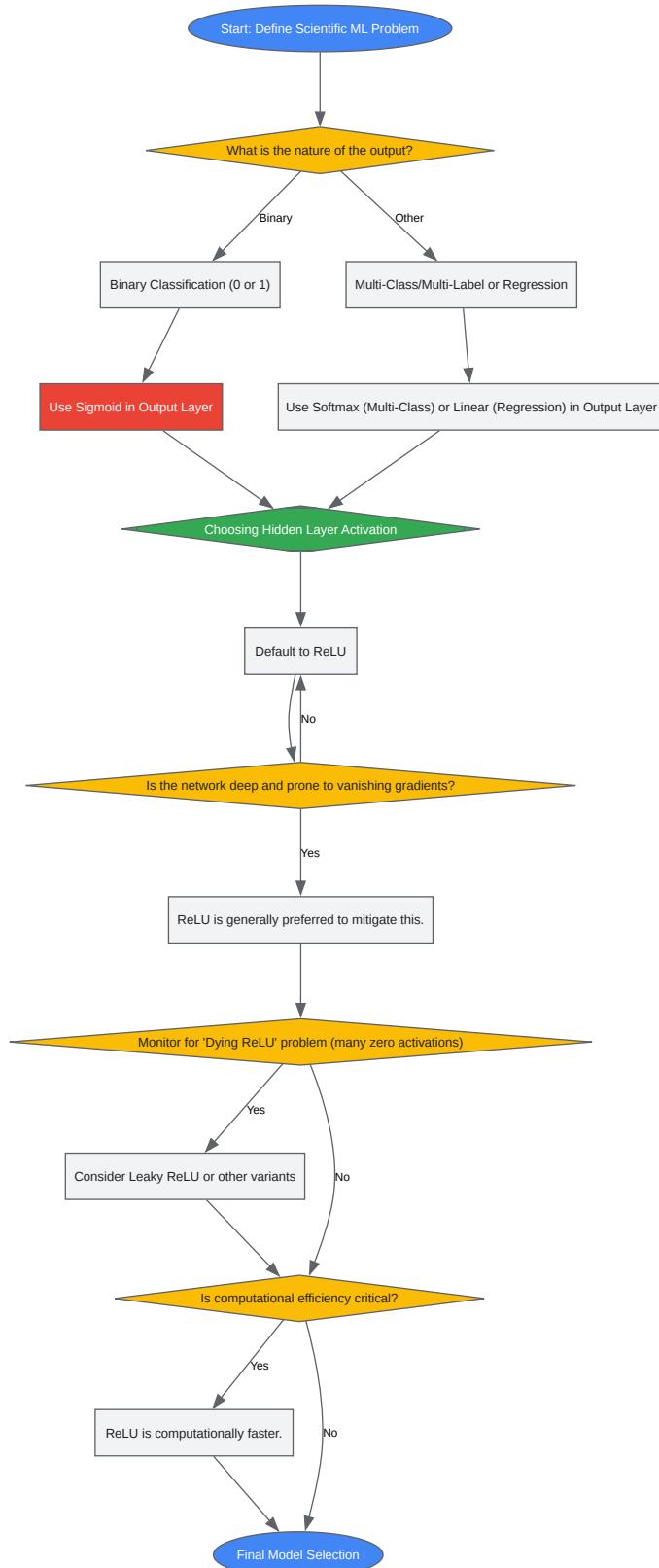
- Data Preparation:
 - Preprocess the dataset, including data cleaning, feature engineering (e.g., molecular fingerprinting for chemical compounds), and data normalization or scaling.
 - Split the dataset into training, validation, and test sets. A common split is 80% for training, 10% for validation, and 10% for testing.
- Model Architecture:
 - Define a consistent neural network architecture to be used for both activation function experiments. This should include the number of hidden layers, the number of neurons in each layer, and the choice of optimizer (e.g., Adam) and loss function (e.g., mean squared error for regression, binary cross-entropy for binary classification).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - The only variable between the two experimental arms should be the activation function used in the hidden layers (Sigmoid vs. ReLU). The output layer activation function should be chosen based on the specific task (e.g., Sigmoid for binary classification).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Training and Evaluation:

- Train two separate models, one with Sigmoid and one with ReLU in the hidden layers, on the training dataset.
- Monitor the training and validation loss and accuracy (or other relevant metrics like R-squared for regression) at each epoch.
- Use the validation set to tune hyperparameters if necessary, ensuring the same hyperparameters are used for the final comparison.
- After training, evaluate the performance of both models on the held-out test set.

- Performance Metrics:
 - For classification tasks, evaluate metrics such as accuracy, precision, recall, F1-score, and the area under the receiver operating characteristic curve (AUC-ROC).
 - For regression tasks, evaluate metrics such as mean squared error (MSE), root mean squared error (RMSE), and R-squared (coefficient of determination).
 - Also, compare the training time and convergence speed of the two models.

Visualizing the Decision Process

To aid in the selection process, the following diagram illustrates a decision-making workflow for choosing between Sigmoid and ReLU in a scientific machine learning project.



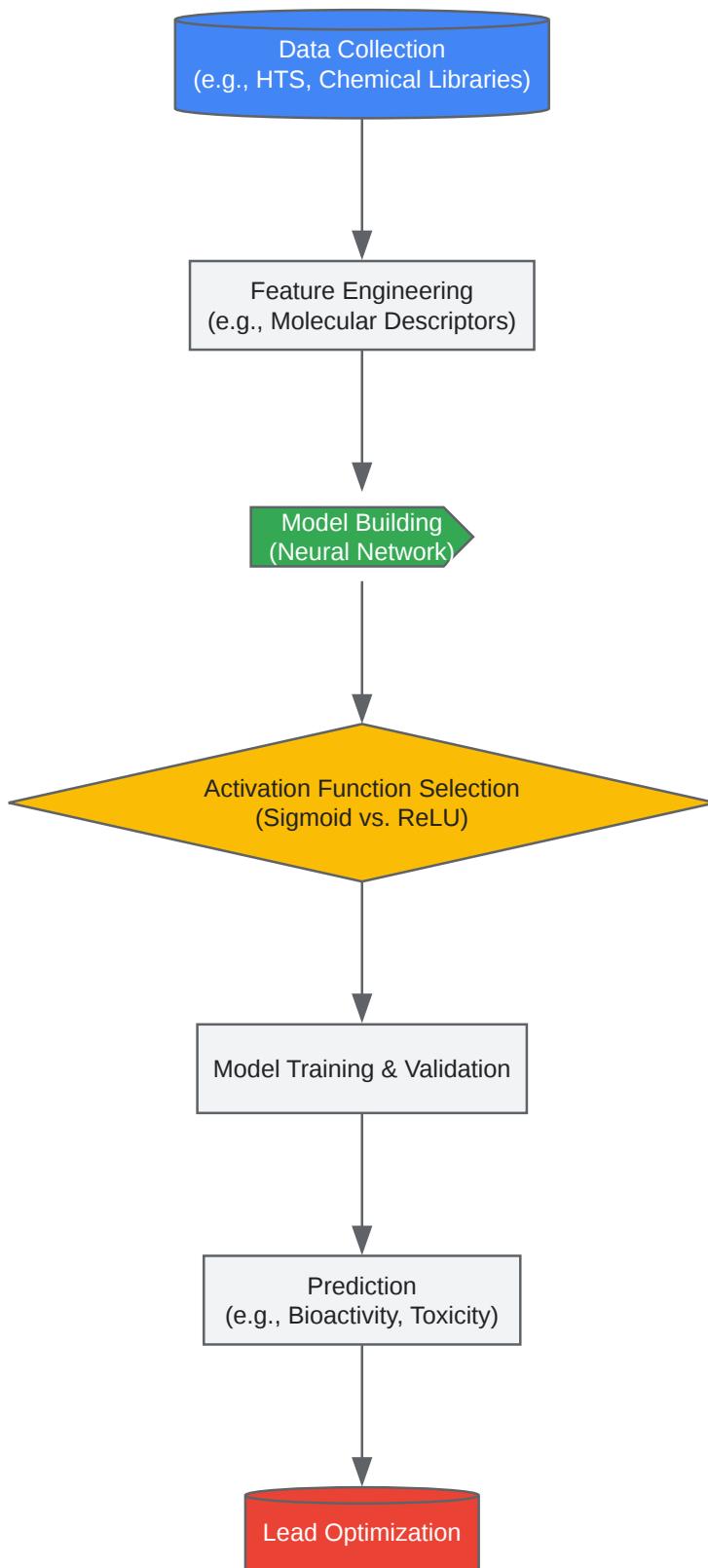
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Choosing an activation function workflow.

Signaling Pathways and Experimental Workflows

In many biological applications of machine learning, the goal is to model complex signaling pathways or experimental workflows. The choice of activation function can influence how well a neural network can learn these intricate relationships. For instance, in modeling a gene regulatory network, the non-saturating nature of ReLU might be advantageous in capturing the unbounded nature of gene expression levels, while the bounded output of Sigmoid could be suitable for modeling the probabilistic nature of a gene being "on" or "off".

The following diagram illustrates a simplified representation of a machine learning workflow for a drug discovery task, where the choice of activation function is a key decision point.



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Drug discovery machine learning workflow.

Conclusion: Making an Informed Choice

For most applications in scientific machine learning, particularly in the hidden layers of deep neural networks, ReLU is the recommended default choice.[\[12\]](#) Its advantages in overcoming the vanishing gradient problem and its computational efficiency often lead to faster training and better performance.[\[3\]](#)[\[4\]](#)

However, the Sigmoid function remains highly relevant, especially for the output layer in binary classification problems where a probabilistic output is desired.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Ultimately, the optimal choice of activation function is problem-dependent. Researchers are encouraged to use this guide as a starting point and to perform their own targeted experiments to determine the most suitable activation function for their specific scientific challenge. By carefully considering the trade-offs and following a systematic evaluation process, you can build more powerful and reliable machine learning models to accelerate scientific discovery.

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References

- 1. [medium.com](#) [medium.com]
- 2. [Tanh vs. Sigmoid vs. ReLU - GeeksforGeeks](#) [geeksforgeeks.org]
- 3. [stats.stackexchange.com](#) [stats.stackexchange.com]
- 4. [Weights & Biases](#) [wandb.ai]
- 5. [Comparison of Sigmoid, Tanh and ReLU Activation Functions - AITUDE](#) [atitude.com]
- 6. [AK-Score: Accurate Protein-Ligand Binding Affinity Prediction Using an Ensemble of 3D-Convolutional Neural Networks - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 7. [pure.ups.edu.ec](#) [pure.ups.edu.ec]
- 8. [opendatascience.com](#) [opendatascience.com]

- 9. Choosing the Right Activation Function for Your Neural Network - GeeksforGeeks [geeksforgeeks.org]
- 10. machinelearningmastery.com [machinelearningmastery.com]
- 11. revistas.udistrital.edu.co [revistas.udistrital.edu.co]
- 12. How to choose Activation Functions in Deep Learning? [turing.com]
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